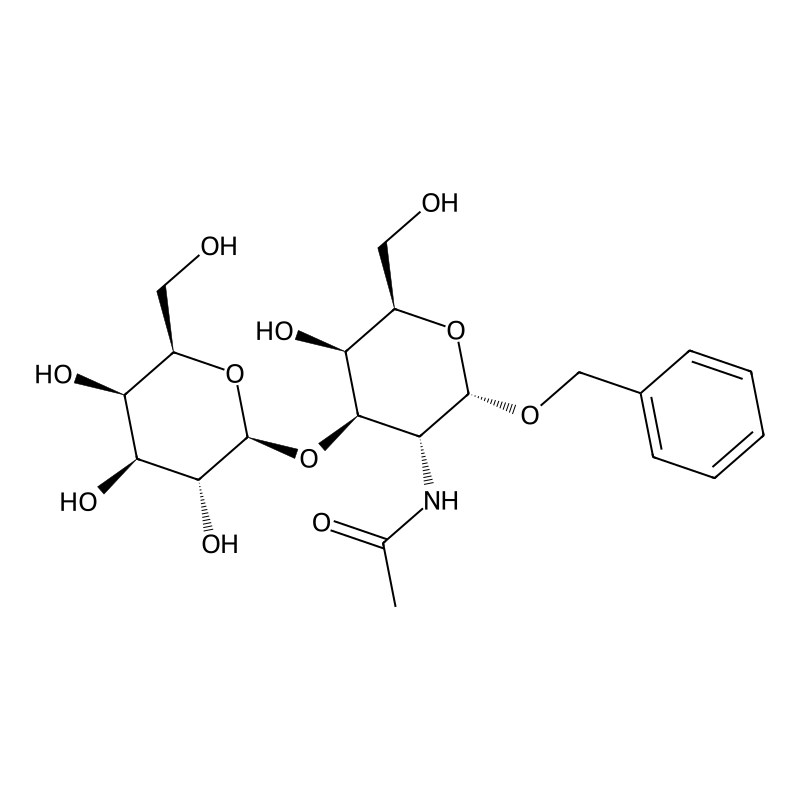

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

HIV Research

Scientific Field: Immunology, specifically HIV and AIDS research.

Summary of the Application: BAGN has been used in research to study its effects on the replication of the Human Immunodeficiency Virus (HIV).

Methods of Application or Experimental Procedures: In the study, PHA-blast target cells were pretreated and cultured with BAGN.

Results or Outcomes: BAGN treatment increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the number of viral particles in culture supernatants compared to cultures without BAGN. BAGN treatment also improved viral outgrowth kinetics in two-thirds of the HIV-infected individuals tested.

O-Glycosylation in Ischemic Diseases

Scientific Field: Pharmacology, specifically research on ischemic diseases.

Structural Studies on the Lewis Lec Antigen

Scientific Field: Biochemistry, specifically structural studies on antigens.

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex glycoside characterized by its unique structural components. The compound consists of a benzyl group attached to a disaccharide formed from two sugar units: beta-D-galactopyranosyl and alpha-D-galactopyranoside. The presence of the acetamido and deoxy groups enhances its biological properties, making it a subject of interest in various biochemical studies.

- Glycosylation: This reaction forms the glycosidic bond between the sugar units, typically utilizing activated sugar donors.

- Deacetylation: Removal of acetyl groups to expose hydroxyl functionalities, which can enhance reactivity and solubility.

- Benzylation: Introduction of the benzyl group to increase lipophilicity and improve stability against hydrolysis .

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that this compound may have inhibitory effects on certain bacterial strains, potentially due to its glycosidic structure.

- Immunomodulatory Effects: It may influence immune responses, possibly acting as an immunomodulator by interacting with specific receptors on immune cells .

- Cell Adhesion: Its structural components may play a role in cell adhesion processes, which are critical in various physiological and pathological conditions.

The synthesis of this compound can be approached through multiple methods:

- Condensation Reactions: Utilizing specific sugar derivatives, condensation reactions can yield the desired glycosidic linkages.

- Protective Group Strategies: Employing protective groups during synthesis allows for selective modifications at different stages, facilitating complex synthesis pathways.

- Catalytic Methods: Catalysts may be used to enhance reaction rates and selectivity during the formation of glycosidic bonds .

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside has several applications in:

- Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activities.

- Biochemical Studies: Used as a model compound in studies related to carbohydrate chemistry and glycobiology.

- Food Industry: Potential applications in food preservation or enhancement due to its antimicrobial properties.

Interaction studies involving Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside focus on:

- Protein Binding: Analyzing how this compound interacts with various proteins can provide insights into its mechanism of action.

- Receptor Interactions: Investigating binding affinities with specific receptors may elucidate its role in immunomodulation and other biological processes .

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside | Contains fucose instead of galactose | May exhibit different biological activities due to fucose presence |

| Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | Different protective group strategy | Altered reactivity in synthetic pathways |

| Benzyl 2-acetamido-2-deoxy-3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | Glucose instead of galactose | Potentially different binding profiles in biological systems |

These compounds highlight the uniqueness of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside through variations in sugar composition and protective strategies, which can significantly influence their biological properties and applications.